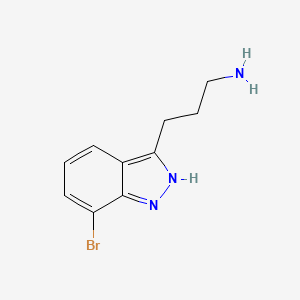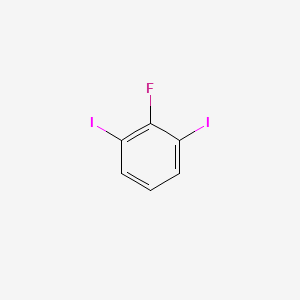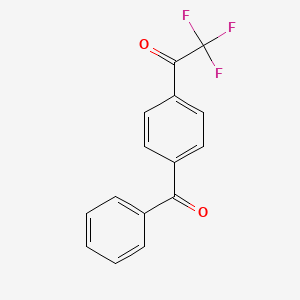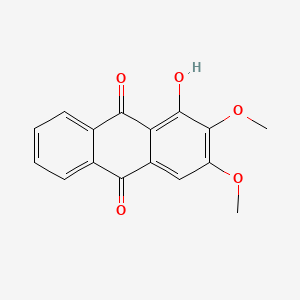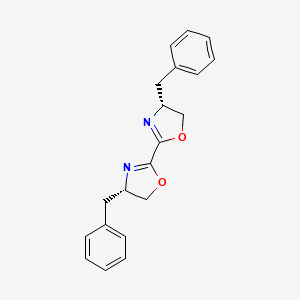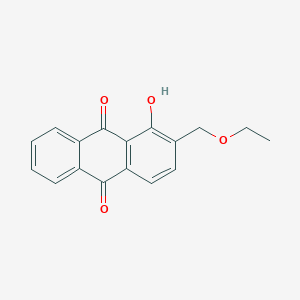
2-(Ethoxymethyl)-1-hydroxyanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Ethoxymethyl)-1-hydroxyanthracene-9,10-dione is an organic compound that belongs to the anthraquinone family Anthraquinones are known for their vibrant colors and are commonly used as dyes and pigments
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethoxymethyl)-1-hydroxyanthracene-9,10-dione typically involves the following steps:
Starting Material: The synthesis begins with anthracene-9,10-dione, a commercially available compound.
Hydroxylation: The hydroxyl group is introduced via a hydroxylation reaction, which can be carried out using reagents like hydrogen peroxide or a hydroxylating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group can be oxidized to form a carbonyl group.
Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.
Substitution: The ethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-(Ethoxymethyl)-1-anthraquinone.
Reduction: Formation of 2-(Ethoxymethyl)-1-hydroxyanthracene.
Substitution: Formation of various substituted anthraquinone derivatives.
Scientific Research Applications
2-(Ethoxymethyl)-1-hydroxyanthracene-9,10-dione has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with therapeutic properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Ethoxymethyl)-1-hydroxyanthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular processes. For example, its hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
1-Hydroxyanthracene-9,10-dione: Lacks the ethoxymethyl group, resulting in different chemical properties and reactivity.
2-Methyl-1-hydroxyanthracene-9,10-dione: Features a methyl group instead of an ethoxymethyl group, affecting its solubility and chemical behavior.
2-(Methoxymethyl)-1-hydroxyanthracene-9,10-dione: Similar structure but with a methoxymethyl group, leading to variations in its chemical and physical properties.
Uniqueness
2-(Ethoxymethyl)-1-hydroxyanthracene-9,10-dione is unique due to the presence of both the ethoxymethyl and hydroxyl groups, which confer distinct chemical reactivity and potential applications. Its structure allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
101451-69-8 |
|---|---|
Molecular Formula |
C17H14O4 |
Molecular Weight |
282.29 g/mol |
IUPAC Name |
2-(ethoxymethyl)-1-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C17H14O4/c1-2-21-9-10-7-8-13-14(15(10)18)17(20)12-6-4-3-5-11(12)16(13)19/h3-8,18H,2,9H2,1H3 |
InChI Key |
QZDBKOGMXKMLQE-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


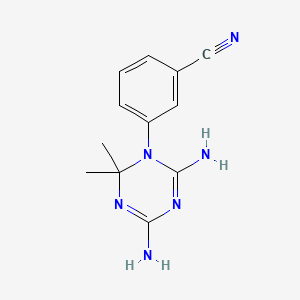
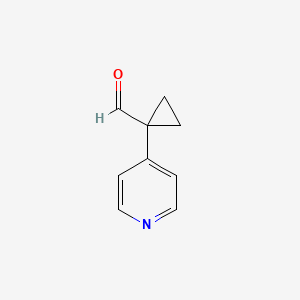
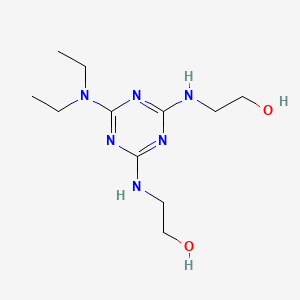
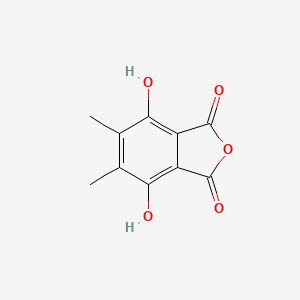
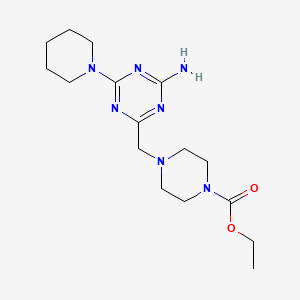
![6-Chloro-[2,4'-bipyridine]-5-carbaldehyde](/img/structure/B13139128.png)
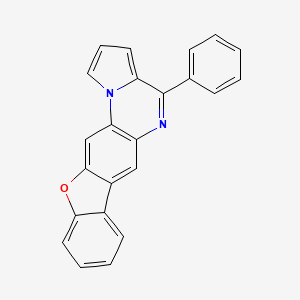
![tert-butyl 3-iodo-2-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidine-4-carboxylate](/img/structure/B13139133.png)
